Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a carbamoylmethoxy substituent at the 4-position and a 3,5-dimethylphenyl group. The fluorine atom at the 6-position and the methyl ester at the 2-position contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is structurally related to inhibitors of biological targets such as P-glycoprotein (P-gp), as seen in analogs like 6-methoxy-2-arylquinolines .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-6-13(2)8-15(7-12)23-20(25)11-28-19-10-18(21(26)27-3)24-17-5-4-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGQWBVLMHOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Methoxy Linker Addition: The methoxy group can be added via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), sodium borohydride, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Intercalating into nucleic acids and affecting their function.
Modulating Receptors: Acting as an agonist or antagonist at various receptor sites.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
Key Differences :
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound enhances steric bulk and hydrophobicity compared to the electron-withdrawing 4-chloro-2-fluorophenyl group in or the lipophilic 2-trifluoromethylphenyl group in .
- Positional Fluorine vs. Methoxy : The 6-fluoro substituent in the target compound may improve membrane permeability compared to the 6-methoxy group in , but reduce π-stacking interactions in biological systems.
Comparison of Reaction Efficiency :
- The presence of a fluorine atom at the 6-position may slow reaction kinetics compared to methoxy-substituted analogs due to electronic effects .
- Steric hindrance from the 3,5-dimethylphenyl group could necessitate longer reaction times or higher temperatures compared to less bulky substituents in or .
Chromatographic Behavior and Separation
Chiral separation techniques for similar compounds employ stationary phases such as Chiralpak® OD (cellulose tris-(3,5-dimethylphenylcarbamate)) or RegisCell (same as Chiralcel OD) .
Retention and Resolution :
The 3,5-dimethylphenyl group in the target compound may increase retention on cellulose-based columns compared to analogs with smaller substituents .
Biological Activity
Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. Its chemical formula is C₁₈H₁₈F₁N₂O₃, and it features a methoxy group and a carbamoyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.7 | Inhibition of cell cycle progression |
| U-2 OS (Osteosarcoma) | 10.5 | Suppression of matrix metalloproteinases (MMPs) |
The mechanism of action primarily involves the induction of apoptosis and inhibition of cell migration through the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Study on Anticancer Effects
In a controlled study involving U-2 OS cells, this compound was administered at varying concentrations. The results indicated a concentration-dependent decrease in cell viability and significant inhibition of migration capabilities in wound healing assays . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study on Antimicrobial Effects
Another research project evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that at an MIC of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .
Q & A
Basic Synthesis & Purification
Q: What are the key steps in synthesizing Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate? A: The synthesis involves:
- Quinoline Core Formation : Start with a 6-fluoroquinoline-2-carboxylate backbone. Fluorine substitution at position 6 is typically introduced via halogenation or nucleophilic aromatic substitution .
- Carbamoylation : React 3,5-dimethylphenyl isocyanate with a hydroxy-containing intermediate (e.g., 4-hydroxyquinoline derivative) to form the carbamoyl linkage. This step may require anhydrous conditions and a base like triethylamine to deprotonate the hydroxyl group .
- Methyl Esterification : Use methyl iodide and potassium carbonate in acetone to esterify the carboxylic acid group at position 2, as described for analogous quinoline derivatives .
- Purification : Employ column chromatography with tris-(3,5-dimethylphenyl) carbamoyl stationary phases (e.g., Chiralcel OD) for enantiomeric resolution or silica gel for non-chiral separation .
Basic Analytical Characterization
Q: How can researchers confirm the structural integrity of this compound post-synthesis? A:
- Spectroscopic Analysis :
- IR Spectroscopy : Verify the presence of carbonyl groups (C=O stretch at ~1697 cm⁻¹ for ester and carbamate) and absence of residual hydroxyl groups (~3574 cm⁻¹) .
- NMR : Key signals include:
- Methoxy protons (δ ~3.93 ppm, singlet for OCH₃).
- Aromatic protons (δ 6.5–8.5 ppm, split patterns depend on substitution).
- Methyl groups on the 3,5-dimethylphenyl moiety (δ ~2.3 ppm, singlet) .
- Mass Spectrometry : Confirm molecular weight (exact mass calculated using tools like HRMS) and fragmentation patterns.
Advanced Synthetic Optimization
Q: What strategies improve yield in the carbamoylation step, given steric hindrance from the 3,5-dimethylphenyl group? A:
- Pre-activation : Use coupling agents like HATU or DCC to activate the isocyanate intermediate, enhancing reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates.
- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions, followed by gradual warming to room temperature .
- Microwave-assisted Synthesis : Reduces reaction time and improves regioselectivity for hindered systems .
Advanced Biological Evaluation
Q: How can contradictory data in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be resolved? A:
- Mechanistic Profiling : Pair cytotoxicity assays with target engagement studies (e.g., P-glycoprotein inhibition assays for quinoline derivatives) to distinguish on-target vs. off-target effects .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of variability .
- Structural Analog Comparison : Compare results with derivatives lacking the carbamoyl methoxy group to isolate functional group contributions .
Structure-Activity Relationship (SAR) Studies
Q: Which structural modifications enhance the compound’s bioactivity while retaining the quinoline core? A:
- Fluorine Substitution : Position 6 fluorine improves membrane permeability and metabolic stability. Replace with chlorine or bromine to study halogen effects .
- Carbamoyl Linker : Replace the methylene group in the methoxy-carbamoyl chain with a sulfonamide or amide to modulate hydrogen-bonding capacity .
- Quinoline Substituents : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance electrophilicity for covalent target binding .
Data Contradiction in Lipophilicity Measurements
Q: How should discrepancies between calculated (ClogP) and experimental logP values be addressed? A:
- HPLC Refinement : Use reversed-phase HPLC with standardized columns (e.g., C18) and mobile phases (e.g., 90:10 hexane:isopropanol) to measure capacity factors (k) and derive logP experimentally .
- pH Adjustment : Account for ionization states by testing at physiological pH (7.4) and acidic/basic conditions.
- Molecular Dynamics Simulations : Model solvation effects to reconcile computational and empirical data .
Formulation Challenges for In Vivo Studies
Q: What formulation strategies mitigate poor aqueous solubility of this lipophilic quinoline derivative? A:
- Nanoparticulate Systems : Use PLGA nanoparticles or liposomes to enhance bioavailability .
- Co-solvent Blends : Combine PEG 400 and Labrasol® (1:1 v/v) to solubilize the compound without precipitation .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or carboxylate positions for transient solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
